4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound “4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amines, amides, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the core structure: This step often involves the construction of the central piperidine or pyrrolidine ring systems through cyclization reactions.
Introduction of substituents: Functional groups such as the 4-chlorophenyl and 4-methyl-1,3-thiazol-5-yl groups are introduced through substitution reactions.
Amide bond formation: The amide linkages are formed using coupling reagents like EDCI or HATU in the presence of a base.
Final modifications: Hydroxylation, reduction, or other functional group transformations are performed to achieve the desired final structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.
Substitution: Aromatic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: PCC, DMP, KMnO4
Reducing agents: LiAlH4, NaBH4
Coupling reagents: EDCI, HATU, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may serve as a probe to study protein-ligand interactions or as a tool to investigate cellular pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- **4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs
- **Other piperidine or pyrrolidine derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C58H79ClN12O6S |
---|---|
Molecular Weight |
1107.8 g/mol |
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C58H79ClN12O6S/c1-39-50(78-38-65-39)42-16-14-40(15-17-42)35-62-54(75)47-34-44(72)36-71(47)55(76)51(57(2,3)4)67-48(73)12-10-8-6-5-7-9-11-13-49(74)69-32-30-68(31-33-69)27-23-46(41-18-20-43(59)21-19-41)66-56(77)58(60)24-28-70(29-25-58)53-45-22-26-61-52(45)63-37-64-53/h14-22,26,37-38,44,46-47,51,72H,5-13,23-25,27-36,60H2,1-4H3,(H,62,75)(H,66,77)(H,67,73)(H,61,63,64)/t44-,46+,47+,51-/m1/s1 |
InChI Key |
UGJRTGFGCTUIRA-OBGAPNQASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |
Origin of Product |
United States |
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